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molecular formula C10H11ClO4S B053052 Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate CAS No. 120100-04-1

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Cat. No. B053052
M. Wt: 262.71 g/mol
InChI Key: BBWCBPYXCNCYAT-UHFFFAOYSA-N
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Patent
US06211216B1

Procedure details

44.14 g (0.17 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate were dissolved in 600 ml of carbon tetrachloride and treated with 29.91 g (0.17 mol) of N-bromosuccinimide and 0.41 g of dibenzoyl peroxide. The mixture was then refluxed and illuminated with a 300 W lamp. The reaction mixture was filtered, the filtrate was concentrated and the residue was taken up in diethyl ether. The solution was treated with n-heptane, and the precipitated solid was filtered off with suction and dried.
Quantity
44.14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
29.91 g
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:17]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:12][C:11]1[C:2]([Cl:1])=[C:3]([CH:8]=[CH:9][C:10]=1[S:13]([CH3:16])(=[O:15])=[O:14])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
44.14 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1C)S(=O)(=O)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
29.91 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed
CUSTOM
Type
CUSTOM
Details
illuminated with a 300 W lamp
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The solution was treated with n-heptane
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrCC=1C(=C(C(=O)OC)C=CC1S(=O)(=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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